molecular formula C10H12N2O4S B1349012 1-[(2-Nitrophenyl)sulfonyl]pyrrolidine CAS No. 327069-81-8

1-[(2-Nitrophenyl)sulfonyl]pyrrolidine

Cat. No. B1349012
M. Wt: 256.28 g/mol
InChI Key: TVCJPXJRFSPNIZ-UHFFFAOYSA-N
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Description

“1-[(2-Nitrophenyl)sulfonyl]pyrrolidine” is a chemical compound with the molecular formula C10H12N2O4S . It is a pale-yellow to yellow-brown solid . This compound is part of a class of organic compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .


Molecular Structure Analysis

The molecular structure of “1-[(2-Nitrophenyl)sulfonyl]pyrrolidine” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The structure also includes a nitrophenylsulfonyl group attached to the pyrrolidine ring .


Physical And Chemical Properties Analysis

“1-[(2-Nitrophenyl)sulfonyl]pyrrolidine” has a molecular weight of 256.28 . It is a pale-yellow to yellow-brown solid . The InChI code for this compound is 1S/C10H12N2O4S/c13-12(14)9-5-1-2-6-10(9)17(15,16)11-7-3-4-8-11/h1-2,5-6H,3-4,7-8H2 .

Scientific Research Applications

  • Structure and Computational Studies of New Sulfonamide Compound

    • Field : Chemistry
    • Application : This research involves the synthesis of a novel sulfonamide compound, ( {4-nitrophenyl}sulfonyl)tryptophan (DNSPA) from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors .
    • Method : The slow evaporation method was used to form single crystals of the named compound from a methanolic solution. The compound was characterized by X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) .
    • Results : The sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm−1 indicate the formation of the target compound .
  • Research Progresses and Applications of Fluorescent Protein Antibodies

    • Field : Biomedical Science
    • Application : This research provides an overview of various fluorescent proteins (FPs), the research progress of their antibodies, particularly nanobodies, and advanced applications of nanobodies targeting FPs .
    • Method : The review discusses the development of FPs, antibodies targeting FPs, and the use of nanobodies, a new type of antibody entirely composed of the variable domain of a heavy-chain antibody .
    • Results : The review suggests that nanobodies can be expressed and functional in living cells, and they can easily access grooves, seams, or hidden antigenic epitopes on the surface of the target .
  • Process Intensification of 2,2′-(4-Nitrophenyl) Dipyrromethane Synthesis

    • Field : Chemical Engineering
    • Application : This research involves the synthesis of 2,2′-(4-nitrophenyl) dipyrromethane using a packed-bed microreactor .
    • Method : A stable water-in-oil Pickering emulsion was fabricated with SO3H-functionalized ionic liquid and surface-modified silica nanoparticles .
    • Results : The compartmentalized water droplets of the Pickering emulsion had an excellent ability to confine the ionic .
  • Material-Specific Binding Peptides for Sustainable Innovations

    • Field : Material Science
    • Application : Material-binding peptides (MBPs) have emerged as a diverse and innovation-enabling class of peptides in applications such as plant-/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation, and analytics for micro-/nanoplastics quantification .
    • Method : The review discusses the development of MBPs, their function in nature, binding properties of short man-made MBPs (<20 amino acids) mainly obtained from phage-display libraries, and medium-sized binding peptides (20–100 amino acids) that have been reported to bind to metals, polymers, or other industrially produced materials .
    • Results : The review suggests that MBPs can be expressed and functional in living cells, and they can easily access grooves, seams, or hidden antigenic epitopes on the surface of the target .
  • Hirshfeld Surface Analyses and DFT Studies of o-Nitrosulfonamides

    • Field : Computational Chemistry
    • Application : This research involves the study of three o-nitrosulfonamides {1-[(2-nitrophenyl)sulfonyl]pyrrolidine, C10H12N2O4S, 1, 1-[(2-nitrophenyl)sulfonyl]piperidine, C11H14N2O4S, 2, and 1-[(2-nitrophenyl)sulfonyl]-2,3-dihydro-1H-indole, C14H12N2O4S, 3} and three N-cycloamino-o-sulfanilamides .
    • Method : The research involves Hirshfeld surface analyses and DFT studies of these compounds .
    • Results : The results of this research are not specified in the source .
  • Coordinative Compounds Based on Unsaturated Carboxylate

    • Field : Biological Applications
    • Application : This research presents an overview of the biological applications of coordinative compounds based on unsaturated carboxylates accompanied by other ligands, usually N-based heterocyclic species .
    • Method : The review discusses the synthesis, structure, and biological activity of a wide range of unsaturated carboxylate-containing species and metal ions .
    • Results : The compounds have shown valuable antimicrobial and antitumor activities, as well as the ability to generate metal-containing polymers suitable for various medical purposes .
  • Synthesis and Applications of Sodium Sulfinates

    • Field : Organosulfur Compounds
    • Application : This review highlights the preparation of sodium sulfinates (RSO2Na) and their multifaceted synthetic applications .
    • Method : The review discusses the utilization of sodium sulfinates emerging as sulfonylating, sulfenylating or sulfinylating reagents, depending on reaction conditions .
    • Results : Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .
  • Process Intensification of 2,2′-(4-Nitrophenyl) Dipyrromethane Synthesis

    • Field : Chemical Engineering
    • Application : This research involves the synthesis of 2,2′-(4-nitrophenyl) dipyrromethane using a packed-bed microreactor .
    • Method : A stable water-in-oil Pickering emulsion was fabricated with SO3H-functionalized ionic liquid and surface-modified silica nanoparticles .
    • Results : The compartmentalized water droplets of the Pickering emulsion had an excellent ability to confine the ionic .

Future Directions

The future directions for “1-[(2-Nitrophenyl)sulfonyl]pyrrolidine” and other pyrrolidine derivatives could involve further exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage due to the non-planarity of the ring . This could guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-(2-nitrophenyl)sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4S/c13-12(14)9-5-1-2-6-10(9)17(15,16)11-7-3-4-8-11/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCJPXJRFSPNIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353652
Record name 1-[(2-nitrophenyl)sulfonyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Nitrophenyl)sulfonyl]pyrrolidine

CAS RN

327069-81-8
Record name 1-[(2-nitrophenyl)sulfonyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-Nitrobenzenesulfonyl chloride (4.43 g, 20 mmol) in methylene chloride (20 mL) was added dropwise to the ice-cooled solution of pyrrolidine (8.4 mL, 100 mmol) in methylene chloride (100 mL). The reaction mixture was stirred at room temperature for 2 hours and washed with 3N HCl (2×60 mL) and brine (60 mL). The organic layer was dried (Na2SO4) and concentrated to yield the intermediate nitrobenzene derivative (5.12 g, 100%). 1H NMR (400 MHz, CDCl3) δ: 8.00 (d, 1H), 7.70 (m, 2H), 7.60 (d, 1H), 3.40 (t, 4H), 1.92 (t, 4H), 1.80 (t, 4H).
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100 mL
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100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SO Kolade, JU Izunobi, AT Gordon… - … Section C: Structural …, 2022 - scripts.iucr.org
In the search for new `sulfa drugs' with therapeutic properties, o-nitrosulfonamides and N-cycloamino-o-sulfanilamides were synthesized and characterized using techniques including …
Number of citations: 1 scripts.iucr.org
Y Natori, S Kikuchi, T Kondo, Y Saito… - Organic & …, 2014 - pubs.rsc.org
Intramolecular iridium-catalyzed allylic aminations of homochiral (E)-6-N-nosylaminohept-2-en-1-yl methyl carbonates were investigated. The relative position of the 2,5-substituents of …
Number of citations: 22 pubs.rsc.org
DS Kim, HG Lee - The Journal of Organic Chemistry, 2021 - ACS Publications
A synthetic strategy for the formation of C(sp 3 )–N bonds, particularly through a copper-catalyzed oxidative cross-coupling, is rare. Herein, we report a novel synthetic approach for the …
Number of citations: 2 pubs.acs.org
T Fujiwara, B Liu, W Niu, K Hashimoto… - Chemical and …, 2016 - jstage.jst.go.jp
The practical syntheses of pachastrissamine (jaspine B), 2-epi-pachastrissamine, and the 2-epimer of the pyrrolidine analogue were accomplished via the stereoselective reduction of …
Number of citations: 14 www.jstage.jst.go.jp

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